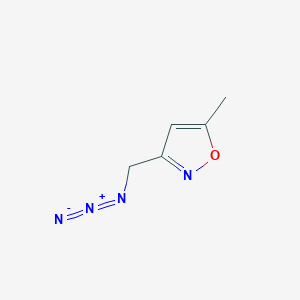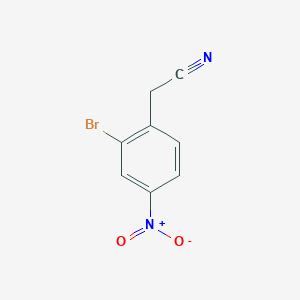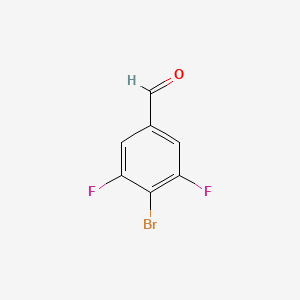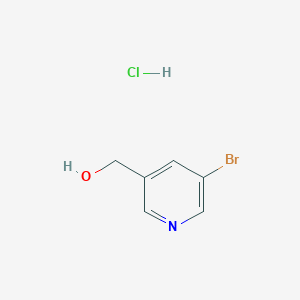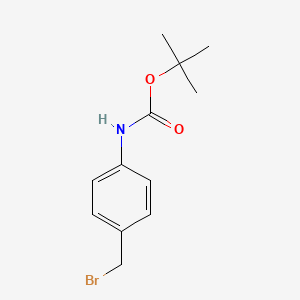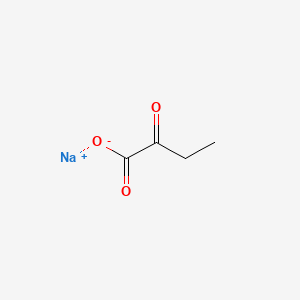
Sodium 2-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is a white powder that is soluble in water and has a molecular weight of 124.07 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
作用機序
Target of Action
Sodium 2-oxobutanoate primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase and Methylmalonyl-CoA carboxyltransferase 5S subunit . These enzymes are found in organisms like Pseudomonas sp. (strain ACP) and Propionibacterium freudenreichii subsp. shermanii .
Mode of Action
It is known that the compound interacts with these enzymes, potentially altering their function and leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the metabolic pathways of several diseases, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , and Malonic Aciduria Disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is commonly used as a food additive and industrial raw material, often applied in the fields of bread, baked goods, and canning . In these environments, factors such as temperature, pH, and presence of other compounds could potentially affect the compound’s action.
生化学分析
Biochemical Properties
Sodium 2-oxobutyrate is involved in several biochemical reactions, particularly as a substrate for enzymes such as lactate dehydrogenase isoenzymes . It interacts with various biomolecules, including enzymes and proteins, to facilitate metabolic processes. For instance, it can be used in the preparation of metal complexes and the synthesis of antiviral agents . The interactions between sodium 2-oxobutyrate and these biomolecules are crucial for its role in metabolic pathways and biochemical reactions.
Cellular Effects
Sodium 2-oxobutyrate has notable effects on cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. In microorganisms like Escherichia coli, sodium 2-oxobutyrate can arrest cell growth and block the biosynthesis of target metabolites . This compound’s impact on cellular metabolism highlights its importance in regulating metabolic flux and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, sodium 2-oxobutyrate exerts its effects through various mechanisms. It can act as a substrate for enzyme-catalyzed reactions, such as those involving lactate dehydrogenase . Additionally, sodium 2-oxobutyrate can participate in the formation of metal complexes and antiviral agents . These interactions at the molecular level are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-oxobutyrate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Sodium 2-oxobutyrate is generally stable when stored at appropriate temperatures, but its long-term effects on cellular function can vary depending on the experimental conditions . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of sodium 2-oxobutyrate can vary with different dosages in animal models. Studies have shown that this compound can exhibit toxic or adverse effects at high doses . It is important to determine the threshold effects and optimal dosages to avoid potential toxicity and ensure the compound’s efficacy in experimental studies.
Metabolic Pathways
Sodium 2-oxobutyrate is involved in several metabolic pathways, including the pyruvate pathway to 2-oxobutyrate in microorganisms like Methanocaldococcus jannaschii . This compound can interact with enzymes such as pyruvate dehydrogenase and pyruvate oxidase to facilitate metabolic reactions . These interactions are essential for understanding the compound’s role in metabolic processes and its impact on metabolite levels.
Transport and Distribution
Within cells and tissues, sodium 2-oxobutyrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins to facilitate its movement and localization . Understanding these transport and distribution mechanisms is important for studying the compound’s effects on cellular function and metabolism.
Subcellular Localization
Sodium 2-oxobutyrate’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how sodium 2-oxobutyrate exerts its effects within cells and contributes to biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-oxobutanoate can be synthesized through the oxidation of 2-butanol using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and involves the formation of 2-oxobutanoic acid, which is then neutralized with sodium hydroxide to produce sodium 2-oxobutyrate .
Industrial Production Methods: In industrial settings, sodium 2-oxobutyrate is produced through the fermentation of carbohydrates by specific strains of bacteria. The fermentation process yields 2-oxobutanoic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
化学反応の分析
Types of Reactions: Sodium 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2-Hydroxybutanoic acid.
Substitution: Various alkyl or acyl derivatives.
科学的研究の応用
Sodium 2-oxobutanoate is utilized in a wide range of scientific research applications, including:
類似化合物との比較
Sodium 2-oxobutanoate is similar to other α-keto acids, such as:
2-Oxobutyric acid:
Sodium pyruvate: Another α-keto acid that is widely used in biochemical research and has similar reactivity.
Uniqueness: this compound is unique due to its specific applications in the synthesis of metal complexes and antiviral agents, as well as its role in metabolic studies .
特性
CAS番号 |
2013-26-5 |
|---|---|
分子式 |
C4H6NaO3 |
分子量 |
125.08 g/mol |
IUPAC名 |
sodium;2-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7); |
InChIキー |
XLTHMCKKCRLNGQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=O)[O-].[Na+] |
正規SMILES |
CCC(=O)C(=O)O.[Na] |
Key on ui other cas no. |
2013-26-5 |
ピクトグラム |
Irritant |
関連するCAS |
600-18-0 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


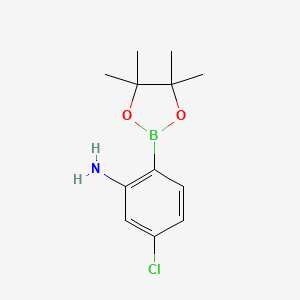
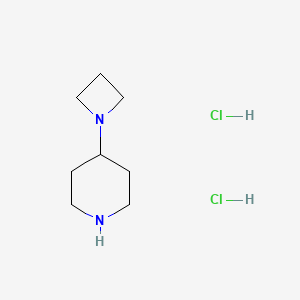
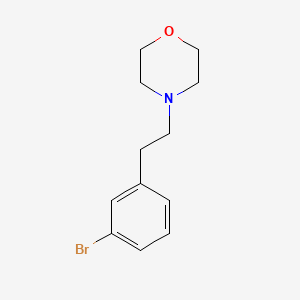
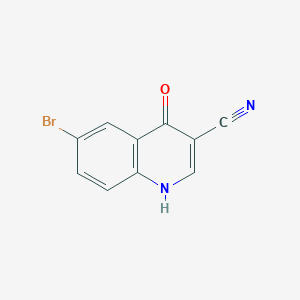
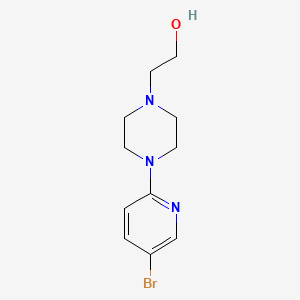
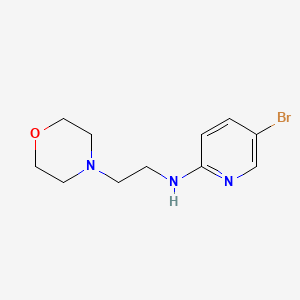
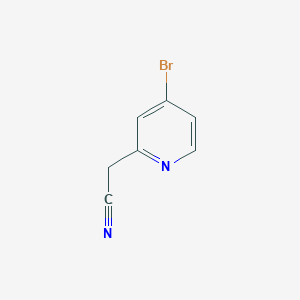
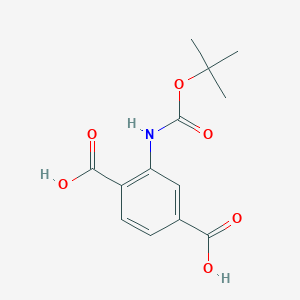
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
